molecular formula C10H5Cl2NO2 B188392 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione CAS No. 37010-56-3

1-(2,6-Dichlorophenyl)pyrrole-2,5-dione

Cat. No. B188392
CAS RN: 37010-56-3
M. Wt: 242.05 g/mol
InChI Key: NBBSRCNQHUNISD-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)pyrrole-2,5-dione is a chemical compound with the linear formula C10H5Cl2NO2 . It is also known by its CAS Number: 6637-47-4 .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The molecular structure of 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione is represented by the SMILES string ClC(C=C1)=C(C=C1Cl)N(C2=O)C(C=C2)=O . The InChI representation is 1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H .


Chemical Reactions Analysis

Pyrrole derivatives, including 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .

Future Directions

The future directions for research on 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, 1H-pyrrole-2,5-dione-based small molecules have shown potential in improving the efficacy of mesenchymal stem cell-based cell therapy for vascular diseases .

properties

IUPAC Name

1-(2,6-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBSRCNQHUNISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190504
Record name Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione

CAS RN

37010-56-3
Record name Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037010563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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